1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride, also known by its CAS number 1332529-93-7, is a spirocyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is classified as a spirocyclic amine and is characterized by a combination of an oxa (ether) group and an azaspiro structure, which contributes to its intriguing chemical behavior and interactions.
The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride typically involves several steps, including the formation of the spirocyclic framework. Notably, methods such as the Prins cyclization reaction are often employed. This reaction involves the condensation of an alcohol with an alkene in the presence of an acid catalyst, leading to the formation of a cyclic ether.
The molecular structure of 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride can be represented by its IUPAC name and structural formula. The compound features a spirocyclic arrangement that includes both nitrogen and oxygen atoms, contributing to its unique properties.
The spirocyclic structure allows for specific conformational flexibility, which can influence its biological activity and interaction with target proteins.
1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride participates in various chemical reactions due to its functional groups. These reactions include:
Common reagents used in these reactions include:
The mechanism of action for 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride is primarily linked to its interaction with specific molecular targets in biological systems. Notably, it has been identified as an inhibitor of the MmpL3 protein, which plays a crucial role in the survival of Mycobacterium tuberculosis.
1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride exhibits several notable physical and chemical properties:
1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride has significant scientific applications:
The strategic implementation of Prins cyclization has emerged as the cornerstone methodology for constructing the 1-oxa-9-azaspiro[5.5]undecane scaffold with high efficiency and atom economy. This convergent approach facilitates the simultaneous formation of multiple ring systems through carbonyl activation and controlled nucleophilic addition.
The reaction typically involves the condensation of a cyclic ketone with a homoallylic alcohol derivative under acidic conditions, generating an oxocarbenium intermediate that undergoes intramolecular trapping. Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) or protic acids including p-toluenesulfonic acid (p-TsOH) serve as effective catalysts, with reaction temperatures optimized between -20°C to 25°C to balance reactivity with stereochemical control. Critical studies demonstrate that electronic modulation of the carbonyl component significantly influences cyclization kinetics, with electron-withdrawing substituents accelerating oxocarbenium formation but potentially compromising stereoselectivity [1] [5].
Recent optimization efforts have identified dichloromethane and toluene as preferred solvents, balancing substrate solubility with catalyst compatibility. The reaction typically achieves 70-85% isolated yield for the core spirocycle when conducted at 0.1-0.5 M concentration, with higher concentrations promoting undesired oligomerization. Post-cyclization, the hydrochloride salt is formed through treatment with hydrogen chloride in ethereal solvents, yielding crystalline material amenable to purification and characterization [2].
Table 1: Prins Cyclization Optimization Parameters for Core Assembly
Variable Parameter | Tested Range | Optimal Conditions | Yield Impact |
---|---|---|---|
Acid Catalyst | BF₃·OEt₂, SnCl₄, TfOH, TsOH | BF₃·OEt₂ (1.2 equiv) | +15-20% yield |
Temperature | -78°C to 40°C | -20°C to 0°C | 10% d.r. improvement |
Concentration | 0.05-1.0 M | 0.2 M | Minimizes dimerization |
Solvent Polarity | Hexane to DMSO | CH₂Cl₂ | Balanced kinetics & selectivity |
Reaction Time | 1-48 hours | 12-18 hours | Complete conversion |
Following successful construction of the spirocyclic core, strategic peripheral modifications enable the installation of diverse pharmacophoric elements essential for biological activity. These post-synthetic transformations leverage the differential reactivity of the secondary amine and carbonyl functionalities inherent to the 1-oxa-9-azaspiro[5.5]undecan-4-one structure.
Reductive alkylation of the secondary amine represents the most versatile derivatization approach, allowing the introduction of structurally diverse substituents. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at ambient temperature efficiently mediates this transformation with aldehydes bearing electron-donating, electron-withdrawing, and sterically demanding groups (yields: 65-92%). Alternatively, Pd-catalyzed Suzuki-Miyaura cross-coupling enables the installation of aromatic and heteroaromatic systems at predetermined positions on the periphery. This method employs Pd(PPh₃)₄ (2-5 mol%) with aqueous potassium carbonate in toluene/ethanol mixtures, demonstrating excellent functional group tolerance toward boronic acids containing esters, nitriles, and protected amines [5].
Molecular docking simulations have guided rational peripheral modifications by predicting optimal interactions with the MmpL3 binding pocket. These computational studies reveal that lipophilic substituents with ClogP values between 2.5-4.0 significantly enhance antitubercular activity while maintaining solubility. Additionally, hydrogen-bond acceptors positioned 6-8 Å from the spirocyclic core demonstrate improved binding affinity. These structure-activity relationship insights directly inform synthetic prioritization, with the most promising derivatives exhibiting submicromolar activity against Mycobacterium tuberculosis H37Rv [1] [5].
Table 2: Impact of Peripheral Modifications on Compound Properties
Modification Type | Representative Groups | Lipophilicity (ClogP Δ) | Biological Activity (H37Rv IC₅₀) |
---|---|---|---|
Arylalkyl | C₆H₅CH₂-, 4-ClC₆H₄CH₂- | +1.2 to +2.5 | 0.12-0.45 μM |
Heteroaromatic | 2-Thienyl, 3-pyridyl | +0.8 to +1.7 | 0.18-0.67 μM |
Alkoxycarbonyl | EtOCO-, tBuOCO- | -0.3 to +0.9 | 0.55-1.25 μM |
Polyether | CH₂O(CH₂)₂OCH₃ | -0.6 | >5 μM |
The stereochemical integrity of the spirocyclic framework profoundly influences biological activity, necessitating advanced catalytic strategies for stereoselective synthesis. The complex stereogenicity of pentavalent phosphorus intermediates in synthetic pathways demands innovative catalyst design to control configurationally stable stereoisomers.
Bifunctional iminophosphorane thiourea catalysts have demonstrated remarkable efficiency in governing stereoselectivity during key transformations. These catalysts operate through a dual activation mechanism where the thiourea moiety coordinates with electrophilic components while the iminophosphorane functionality activates nucleophiles. Catalyst C8 (bearing ortho-trifluoromethyl aryl groups) achieves exceptional stereocontrol (up to 96:4 e.r., 99:1 d.r.) at loadings as low as 5 mol% in toluene at 0°C. The catalyst's conformational rigidity and hydrogen-bonding capacity enable differentiation between transition states differing by less than 1 kcal/mol in energy [4].
Systematic catalyst optimization has revealed crucial structure-activity relationships:
The implementation of dynamic kinetic resolution during dehydrogenation of hydridophosphorane intermediates allows enantioconvergent transformation of racemic mixtures into single enantiomer products. Palladium catalysis (Pd/C, 10 mol%) in tetrahydrofuran at 60°C provides complementary diastereoselectivity to organocatalytic methods, enabling stereodivergent synthesis from common intermediates. This catalytic versatility facilitates comprehensive exploration of stereochemical space while maintaining high yields (85-99%) and excellent selectivity profiles [4].
Table 3: Catalyst Systems for Stereochemical Control in Spirocycle Synthesis
Catalyst Type | Reaction Scope | Temperature | Stereoselectivity (e.r./d.r.) | Turnover Number |
---|---|---|---|---|
Bifunctional Thiourea C8 | Aryl, alkyl substituents | 0°C | 96:4 e.r., 99:1 d.r. | 19 |
ent-C8 (enantiomeric) | Same as C8 | 0°C | 3:97 e.r., 99:1 d.r. | 18 |
Pd/C (10 mol%) | Sterically hindered groups | 60°C | racemic, 15:85 d.r. | 8.5 |
Takemoto Catalyst C1 | Model substrate | 25°C | 45:55 e.r., 92:8 d.r. | 8.7 |
The translation of laboratory-scale synthetic routes to gram-scale production of 1-oxa-9-azaspiro[5.5]undecan-4-one hydrochloride presents substantial operational challenges that demand meticulous process optimization. Three critical stages require specialized engineering solutions: intermediate purification, catalyst recovery, and final salt formation.
The dehydrogenation of hydridophosphorane intermediates constitutes a particularly sensitive transformation during scale-up. At concentrations exceeding 0.2 M, exothermic decomposition pathways compete with productive oxidation, reducing yield and compromising safety. Engineering solutions include:
The final hydrochloride salt formation requires stringent control of crystallization kinetics to ensure consistent polymorphic form and particle size distribution. Optimal conditions involve:
The synthetic innovations surrounding 1-oxa-9-azaspiro[5.5]undecan-4-one hydrochloride highlight the intricate balance between molecular complexity and practical scalability. Continued refinement of these synthetic strategies promises to accelerate the development of novel antitubercular agents while providing valuable insights into spirocyclic compound synthesis.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0